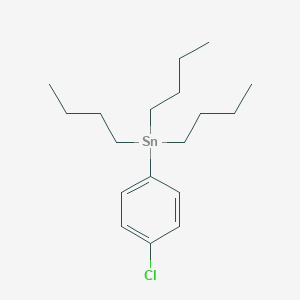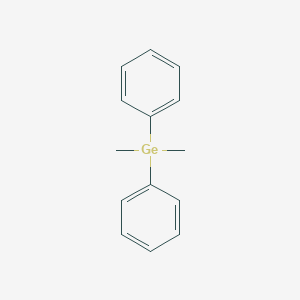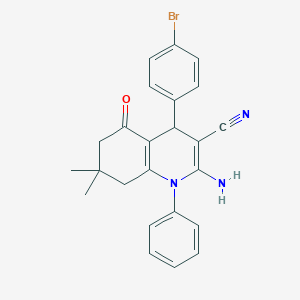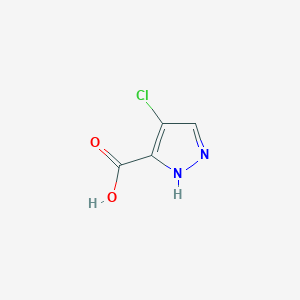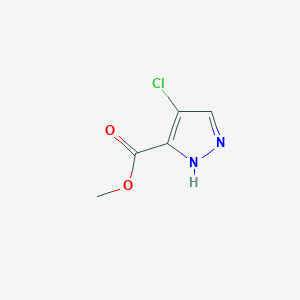![molecular formula C12H22N2O2 B179534 exo-3-(Boc-アミノ)-8-アザビシクロ[3.2.1]オクタン CAS No. 132234-69-6](/img/structure/B179534.png)
exo-3-(Boc-アミノ)-8-アザビシクロ[3.2.1]オクタン
説明
Exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane: is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protected amino group
科学的研究の応用
Chemistry: In chemistry, exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound can be used as a probe to study biological processes. Its ability to interact with specific enzymes or receptors makes it valuable for research in enzymology and receptor biology .
Medicine: In medicine, exo-3-(Boc-amino)-8-azabicyclo[32Its unique structure can be modified to create new therapeutic agents with improved efficacy and reduced side effects .
Industry: In industry, this compound can be used in the development of new materials with unique properties. Its bicyclic structure can impart stability and rigidity to polymers and other materials .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane typically involves the reaction of a suitable precursor with a Boc-protected amine. One common method involves the use of diketones and aldehydes in the presence of a catalyst to form the bicyclic structure . The reaction conditions often include mild temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification methods such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: Exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .
作用機序
The mechanism of action of exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
類似化合物との比較
3-azabicyclo[3.2.1]octane: Lacks the Boc-protected amino group, making it less versatile in synthetic applications.
8-oxabicyclo[3.2.1]octane: Contains an oxygen atom in the bicyclic structure, which can alter its reactivity and applications.
Uniqueness: Exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane is unique due to the presence of the Boc-protected amino group, which allows for selective deprotection and functionalization. This makes it a valuable building block for the synthesis of complex molecules with specific properties .
特性
IUPAC Name |
tert-butyl N-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHPKKKRSZBQIG-ULKQDVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]2CC[C@@H](C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301169096 | |
| Record name | 1,1-Dimethylethyl N-(3-endo)-8-azabicyclo[3.2.1]oct-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132234-69-6, 132234-68-5 | |
| Record name | 1,1-Dimethylethyl N-(3-endo)-8-azabicyclo[3.2.1]oct-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXO-3-(BOC-AMINO)-8-AZABICYCLO[3.2.1]OCTANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


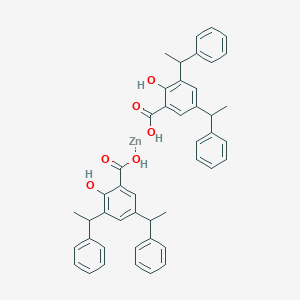
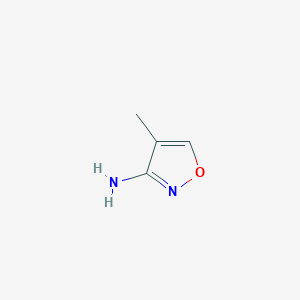
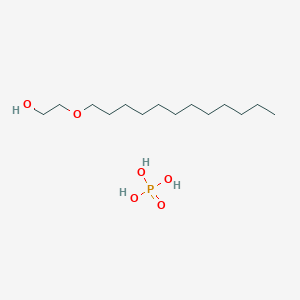
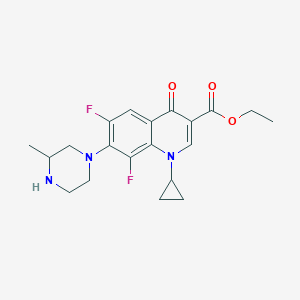
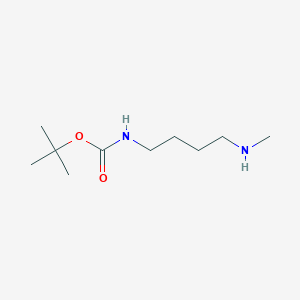
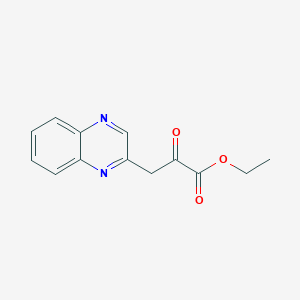
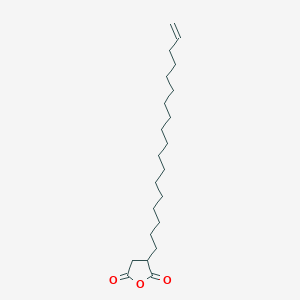
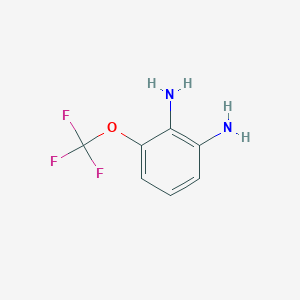
![(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol](/img/structure/B179474.png)
